1-Bromo-3,5-difluorobenzene-d3

Isotope Dilution Mass Spectrometry LC-MS Quantitation Analytical Chemistry

1-Bromo-3,5-difluorobenzene-d3 (CAS 1219798-73-8) is a deuterium-labeled derivative of 1-bromo-3,5-difluorobenzene, featuring three deuterium atoms substituted at the 2, 4, and 6 positions of the benzene ring. This isotopically enriched compound retains the core reactivity of a brominated, fluorinated aromatic while providing a +3 Da mass shift essential for use as an internal standard in mass spectrometry (MS) and as a mechanistic probe in synthetic chemistry.

Molecular Formula C6H3BrF2
Molecular Weight 196.01 g/mol
Cat. No. B12393849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-difluorobenzene-d3
Molecular FormulaC6H3BrF2
Molecular Weight196.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)F
InChIInChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
InChIKeyJHLKSIOJYMGSMB-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-difluorobenzene-d3: Deuterated Aromatic Building Block for Quantitative MS and Synthesis


1-Bromo-3,5-difluorobenzene-d3 (CAS 1219798-73-8) is a deuterium-labeled derivative of 1-bromo-3,5-difluorobenzene, featuring three deuterium atoms substituted at the 2, 4, and 6 positions of the benzene ring [1]. This isotopically enriched compound retains the core reactivity of a brominated, fluorinated aromatic while providing a +3 Da mass shift essential for use as an internal standard in mass spectrometry (MS) and as a mechanistic probe in synthetic chemistry . With a molecular formula of C6D3BrF2 and a molecular weight of 196.01 g/mol, it is supplied at ≥98 atom % D isotopic enrichment and ≥98% chemical purity, meeting the rigorous demands of quantitative LC-MS/MS and NMR applications .

1
ISTD-ready mass shift: D3 labeling provides a +3 Da separation for baseline-resolved LC-MS/MS quantification without isotopic envelope overlap.
2
Cross-coupling building block: Retains full bromine reactivity for Pd-catalyzed coupling, supporting synthesis of deuterated biaryl libraries.
3
Dual analytical utility: Serves as internal standard for mass spectrometry and as a simplified 1H/2H NMR reference with reduced proton background.

1-Bromo-3,5-difluorobenzene-d3: Why Non-Deuterated and Off-Label Analogs Cannot Meet Analytical Requirements


In quantitative mass spectrometry and isotope dilution analysis, direct substitution of a deuterated internal standard with its non-deuterated counterpart (e.g., 1-bromo-3,5-difluorobenzene, CAS 461-96-1) leads to co-elution and spectral overlap, severely compromising accuracy and precision . The +3 Da mass shift provided by 1-bromo-3,5-difluorobenzene-d3 ensures baseline chromatographic resolution in LC-MS and unambiguous ion distinction in MS/MS fragmentation . Moreover, alternative deuterated analogs (e.g., d2- or d4-variants) may exhibit different isotopic purity profiles or non-identical retention times due to altered deuteration patterns, introducing quantification bias . For synthetic applications, the kinetic isotope effect (KIE) from precise aromatic deuteration enables unique mechanistic studies—a capability absent in the non-labeled compound. Procurement decisions must therefore weigh isotopic enrichment, positional labeling, and application-specific validation data, as detailed in the evidence below.

Non-deuterated Parent compound co-elutes with identical m/z and cannot correct for matrix effects, ionization variability, or sample preparation losses in quantitative workflows.
D1/D2 analogs Mass shifts of +1 or +2 Da overlap with natural 13C (M+1) or 81Br (M+2) isotopic peaks, introducing systematic positive bias that requires mathematical correction and increases method uncertainty.
Structural analogs Non-isotopic internal standards (e.g., 4-bromofluorobenzene) exhibit differential ionization and retention, leading to higher inter-assay variability and extensive re-validation burden in complex matrices.

1-Bromo-3,5-difluorobenzene-d3: Head-to-Head Performance Benchmarks for Internal Standard Selection


Isotopic Enrichment: Guaranteed 98 atom % D for Quantitative Linearity

1-Bromo-3,5-difluorobenzene-d3 is consistently supplied with an isotopic enrichment of ≥98 atom % D across multiple vendors, a critical threshold for maintaining linear response in isotope dilution mass spectrometry . In contrast, lower-enrichment deuterated analogs (e.g., 95 atom % D) can introduce significant 'cross-talk' between the internal standard and analyte channels, reducing the lower limit of quantification (LLOQ) [1].

Isotopic purity
Class-level
≥98 atom% D meets industry-recognized SIL-IS threshold; IDMS recoveries 93.8–107.3% with RSD <6% reported for analogous deuterated standards.
Supports bioanalytical validation review without extensive re-validation.
Method-performance context; purity must be verified per batch.
Isotope Dilution Mass Spectrometry LC-MS Quantitation Analytical Chemistry

Mass Shift: +3 Da Enables Baseline Resolution in LC-MS/MS

The substitution of three aromatic protons with deuterium increases the molecular weight from 193.00 g/mol (non-deuterated) to 196.01 g/mol [1][2]. This +3 Da mass shift ensures that the [M+H]+ or [M-H]- ions of the internal standard are fully resolved from the analyte in unit-resolution mass spectrometers, eliminating ion suppression or enhancement effects that plague non-deuterated surrogates [3].

Mass shift resolution
Head-to-head
+3 Da D3 labeling provides >97% isotopic purity at target m/z channel; avoids ~6.6% (D1) or ~49.3% (D2) cross-contribution from natural isotopic envelope.
Eliminates need for isotopic overlap correction in regulated quantitative bioanalysis.
Essential for robust ISTD performance; D1/D2 analogs require mathematical compensation.
Internal Standard LC-MS/MS Quantitative Bioanalysis

Chemical Purity: ≥98% Minimizes Background Interference in Trace Analysis

1-Bromo-3,5-difluorobenzene-d3 is offered with a minimum chemical purity of 98% (often >99% by GC), a specification critical for internal standard applications where impurities could co-elute and produce false positives or elevated baselines . By comparison, lower-purity non-deuterated 1-bromo-3,5-difluorobenzene (commonly 95–97%) may introduce unidentified contaminants that compromise method ruggedness .

KIE probe capability
Class-level
Enables kH/kD measurement at three aryl positions; reported KIE range 1.0–>5.0 in Pd-catalyzed couplings, distinguishing rate-determining steps.
Supports mechanistic elucidation of catalytic cycles; non-deuterated analog cannot provide this discrimination.
Class-level inference; KIE values depend on catalyst system and conditions.
Chemical Purity Trace Analysis GC-MS

Storage Stability: Room Temperature Stable, Eliminating Cold-Chain Logistics

Unlike many deuterated internal standards that require -20°C storage to prevent H/D exchange or degradation, 1-bromo-3,5-difluorobenzene-d3 is stable at room temperature for at least three years when stored in a tightly closed container, per manufacturer SDS . This reduces cold-chain shipping costs and simplifies inventory management compared to thermally labile deuterated analogs such as deuterated amines or acids [1].

Chemical purity
Class-level
≥98% (HPLC/GC) reduces impurity burden by ≥60% versus 95%-purity technical-grade alternatives; minimizes chromatographic interference.
Reduces troubleshooting of impurity-related artifacts in complex sample chromatograms.
Method validation documentation context; batch-specific COA review advised.
Compound Stability Storage Supply Chain

Synthetic Utility: Bromine Handle Enables Diverse Cross-Coupling Without Isotope Scrambling

The bromine substituent at the 1-position of 1-bromo-3,5-difluorobenzene-d3 provides a robust leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) while the deuterium labels remain intact under standard conditions . This contrasts with deuterated analogs where the label is attached to a labile functional group (e.g., -OH, -NH2) prone to back-exchange, which would compromise isotopic purity during synthesis [1].

Suzuki coupling yield
Cross-study comparable
75–92% yield range for 3,5-difluorophenyl bromides versus 65–85% for ortho-substituted 2,4-difluoro analogs under standard Pd(PPh₃)₄ conditions.
Symmetric substitution pattern supports higher and more reproducible cross-coupling yields.
Reported precedent; actual yield depends on specific boronic acid and conditions.
Deuterated Building Block Suzuki Coupling Medicinal Chemistry

Analytical Specificity: Deuterium Pattern Reduces NMR Spectral Overlap

In 1H NMR, 1-bromo-3,5-difluorobenzene-d3 exhibits a simplified aromatic proton region due to the absence of H-2, H-4, and H-6 signals, which are replaced by deuterium . This allows for unambiguous assignment of remaining proton resonances (H-3, H-5) and facilitates real-time reaction monitoring without interference from solvent or impurity peaks. In contrast, the non-deuterated analog shows a complex multiplet pattern in the aromatic region, complicating integration and quantitation [1].

NMR simplification
Head-to-head
Eliminates three aromatic proton signals (δ ~7.0–7.4 ppm) present in non-deuterated analog; provides clean 1H background and enables 2H NMR detection.
Supports interference-free reaction monitoring and structural confirmation of deuterated products.
Direct spectral comparison; benefits depend on field strength and solvent.
NMR Spectroscopy Reaction Monitoring Structural Elucidation

1-Bromo-3,5-difluorobenzene-d3: Validated Use Cases from Analytical and Synthetic Workflows


LC-MS/MS Quantitation of 1-Bromo-3,5-difluorobenzene and Metabolites in Biological Matrices

As an isotopically labeled internal standard, 1-bromo-3,5-difluorobenzene-d3 is added to plasma, urine, or tissue homogenates prior to sample extraction. The +3 Da mass shift allows the mass spectrometer to independently monitor the analyte and internal standard channels, compensating for matrix effects and extraction efficiency . Laboratories requiring validated bioanalytical methods (e.g., for toxicokinetic studies) should select this d3-labeled standard to meet regulatory guidelines on assay precision and accuracy [1].

Synthesis of Deuterated Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Medicinal chemists employ 1-bromo-3,5-difluorobenzene-d3 as a starting material to introduce a deuterium-labeled aromatic ring into lead compounds . The bromine substituent readily participates in palladium-catalyzed cross-coupling with boronic acids, while the aromatic C-D bonds remain intact, preserving the isotopic label for subsequent ADME studies [1]. This approach is preferred over late-stage deuteration, which often suffers from low positional selectivity and isotopic scrambling .

Mechanistic Probe for Kinetic Isotope Effect (KIE) Studies in Electrophilic Aromatic Substitution

The selective deuteration at the 2, 4, and 6 positions of the benzene ring makes 1-bromo-3,5-difluorobenzene-d3 an ideal substrate for measuring secondary KIEs in electrophilic aromatic substitution reactions . By comparing reaction rates with the non-deuterated analog under identical conditions, researchers can elucidate rate-determining steps and transition-state geometries [1]. This application leverages the compound's high isotopic purity to generate reproducible kinetic data .

NMR Reference Standard for 19F and 2H Spectroscopy

Owing to its simplified 1H NMR spectrum and well-defined 19F chemical shifts, 1-bromo-3,5-difluorobenzene-d3 serves as an external reference standard for calibrating 19F NMR experiments . Additionally, its deuterium content provides a stable lock signal and a reference peak for 2H NMR, facilitating quantitative analysis of deuterated compounds in reaction mixtures [1].

Application
Selection Property
Validation Focus
Quantitative bioanalysis in human plasma research matrices
Deuterated internal standard with adequate mass separation for matrix-effect correction
Bioanalytical validation review (accuracy/precision in target matrix)
Synthesis of deuterated biaryl compound libraries
Retained aryl bromide reactivity for Suzuki-Miyaura cross-coupling with 3,5-difluoro substitution
Cross-coupling yield and regiochemical fidelity review
Mechanistic studies of Pd-catalyzed cross-coupling
Deuterium labeling at multiple aromatic positions for kinetic isotope effect experiments
Rate-determining step assignment in catalytic cycle elucidation
NMR-based reaction monitoring and structural confirmation
Simplified 1H background and 2H NMR capability
Spectral interference reduction in the aromatic region

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3,5-difluorobenzene-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.